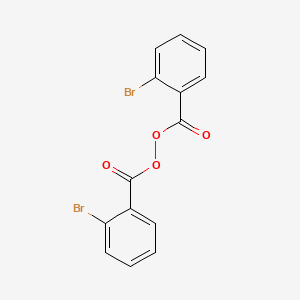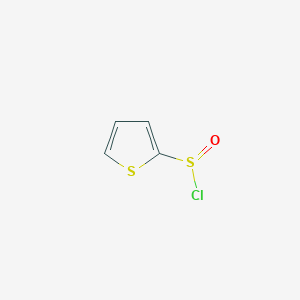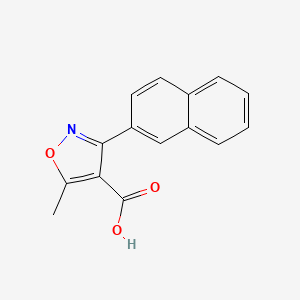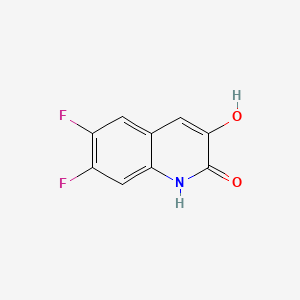![molecular formula C5H10Cl2O2 B13685826 1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane](/img/structure/B13685826.png)
1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane is an organic compound with the molecular formula C5H10Cl2O2. It is a chlorinated ether, characterized by the presence of two chlorine atoms and an ether linkage. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane can be synthesized through several methods. One common synthetic route involves the reaction of ethylene glycol with thionyl chloride to form 2-chloroethanol, which is then reacted with sodium methoxide to produce 2-(chloromethoxy)ethanol. This intermediate is further reacted with 1-chloro-2-chloroethane under basic conditions to yield the final product .
Industrial production methods typically involve similar reaction pathways but are optimized for large-scale production. These methods may include continuous flow processes and the use of catalysts to increase yield and efficiency.
Analyse Chemischer Reaktionen
1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the reaction conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alkanes or alcohols.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of 1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This mechanism is commonly observed in organic synthesis and is utilized in the production of various chemical compounds .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane can be compared with other chlorinated ethers, such as:
1,2-Bis(2-chloroethoxy)ethane: This compound has a similar structure but contains an additional ether linkage, making it more reactive in certain chemical reactions.
2-(2-Chloroethoxy)ethanol: This compound has a hydroxyl group instead of a second chlorine atom, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C5H10Cl2O2 |
|---|---|
Molekulargewicht |
173.03 g/mol |
IUPAC-Name |
1-(2-chloroethoxy)-2-(chloromethoxy)ethane |
InChI |
InChI=1S/C5H10Cl2O2/c6-1-2-8-3-4-9-5-7/h1-5H2 |
InChI-Schlüssel |
OKVLJWXLYIULMR-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCl)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione](/img/structure/B13685753.png)

![Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate](/img/structure/B13685763.png)
![(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B13685771.png)










